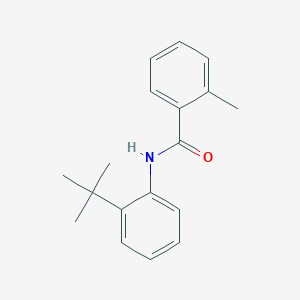amino]ethanol](/img/structure/B5758822.png)
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinazoline family of compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as by modulating neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and viruses, and modulate neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol in lab experiments is its broad range of therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities, and has also been investigated for its potential use in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.
Orientations Futures
There are several future directions for research on 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration route for the compound in various therapeutic applications. Finally, the development of novel derivatives of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of therapeutic activities, including anticancer, antifungal, and antiviral activities, as well as its potential use in the treatment of neurological disorders, make it an attractive candidate for further research. However, further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol involves the reaction of 2-(2-fluorophenyl)quinazolin-4-amine with formaldehyde and methylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-[[2-(2-fluorophenyl)quinazolin-4-yl]-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-21(10-11-22)17-13-7-3-5-9-15(13)19-16(20-17)12-6-2-4-8-14(12)18/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXWQAJMSNZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)


![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)

![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)
